Methyl 2-hydroxy-3,5-diiodobenzoate

Enzyme inhibition Phosphoglycerate kinase Salicylate pharmacology

Methyl 2-hydroxy-3,5-diiodobenzoate is a critical diiodinated salicylate intermediate with a verified monoclinic crystal structure (C2, R=0.053) for batch consistency. Its dual 3,5-iodine substitution delivers a 9-fold potency gain over mono‑iodinated analogs and 156‑fold over salicylate in enzyme inhibition. The methyl ester protecting group enables selective amidation pathways unavailable with the free acid. With LogP 2.388 and differentiated metabolic response versus mono‑iodinated derivatives, this compound is essential for precise structure‑activity studies and multi‑step pharmaceutical synthesis.

Molecular Formula C8H6I2O3
Molecular Weight 403.942
CAS No. 18071-50-6
Cat. No. B2754514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-3,5-diiodobenzoate
CAS18071-50-6
Molecular FormulaC8H6I2O3
Molecular Weight403.942
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)I)I)O
InChIInChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
InChIKeyGNPLRLCRSBLCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-hydroxy-3,5-diiodobenzoate (CAS 18071-50-6): A Diiodinated Salicylate Intermediate for Research and Pharmaceutical Synthesis


Methyl 2-hydroxy-3,5-diiodobenzoate (CAS 18071-50-6), also known as methyl 3,5-diiodosalicylate, is a diiodinated salicylic acid methyl ester with the molecular formula C8H6I2O3 and a molecular weight of 403.94 g/mol [1]. The compound features iodine substitution at the 3- and 5-positions of the salicylate benzene ring, with a hydroxyl group at the 2-position and a methyl ester at the 1-position . Its calculated LogP is 2.388 and polar surface area (PSA) is 46.53 Ų, indicative of moderate lipophilicity [1]. The compound serves as a synthetic intermediate in the preparation of iodinated salicylamides and has been characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699° [2].

Why Methyl 2-hydroxy-3,5-diiodobenzoate Cannot Be Interchanged with Other Iodinated Benzoates or Salicylates


Substitution of Methyl 2-hydroxy-3,5-diiodobenzoate with structurally similar analogs—such as 3,5-diiodobenzoic acid, mono-iodinated salicylates, or triiodinated benzoates—is scientifically inadvisable due to quantifiable differences in enzyme inhibition potency, lipophilicity-driven membrane partitioning, and crystallization behavior. The compound's dual iodine substitution at the 3- and 5-positions, combined with the ortho-hydroxyl group, confers binding affinities that differ from analogs by factors exceeding 100-fold in specific enzyme systems [1]. Furthermore, replacement with the free acid (3,5-diiodosalicylic acid) alters reactivity in esterification and amidation pathways due to the absence of the methyl ester protecting group, which directly impacts synthetic utility in multi-step pharmaceutical intermediate preparation [2]. The following quantitative evidence establishes the specific, verifiable differentiation of this compound.

Quantitative Differentiation Evidence for Methyl 2-hydroxy-3,5-diiodobenzoate Relative to Structural Analogs


Enzyme Inhibition Potency: Diiodosalicylate Exhibits ~156-Fold Lower Ki Than Monosubstituted Analog and ~156-Fold Lower Than Unsubstituted Salicylate

In a kinetic analysis of yeast phosphoglycerate kinase (EC 2.7.2.3) inhibition, 2-hydroxy-3,5-diiodobenzoate (diiodosalicylate) demonstrated dramatically enhanced enzyme binding affinity compared to both unsubstituted salicylate and the mono-iodinated analog 2-hydroxy-5-iodobenzoate [1]. The enzyme affinity for salicylate increased incrementally with each iodine atom introduced to the benzene ring, providing direct quantitative evidence for the functional significance of the 3,5-diiodo substitution pattern [1].

Enzyme inhibition Phosphoglycerate kinase Salicylate pharmacology

Lipophilicity-Driven Absorption Enhancement: Diiodosalicylate Sodium (LogP ~2.4) Demonstrates Non-Classical Dose-Response Differentiating It from Methoxysalicylate

3,5-Diiodosalicylate sodium (DIS), the sodium salt of the carboxylic acid corresponding to Methyl 2-hydroxy-3,5-diiodobenzoate, was evaluated head-to-head against 5-methoxysalicylate sodium (MS) as a rectal insulin absorption promoter in rats [1]. DIS is characterized as a highly lipophilic salicylate, consistent with the calculated LogP of 2.388 for the methyl ester derivative [2]. Unlike MS, which produced a classical sigmoidal log-dose response curve, DIS exhibited an unexpected optimum phenomenon: concentrations ≥0.1 M produced a progressive decrease in adjuvant activity [1].

Drug delivery Absorption enhancement Pharmaceutical formulation

Crystal Structure and Solid-State Geometry: Methyl 2-hydroxy-3,5-diiodobenzoate Exhibits Defined Monoclinic C2 Packing Differentiating It from 4-Hydroxy Regioisomer

Single-crystal X-ray diffraction analysis of Methyl 2-hydroxy-3,5-diiodobenzoate recrystallized from ethanol revealed a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. The structure was refined to R(1) = 0.053 for 2043 observed reflections, providing high-confidence stereogeometric data [1]. This structural information is absent from typical database entries for the 4-hydroxy regioisomer (methyl 4-hydroxy-3,5-diiodobenzoate, CAS 3337-66-4), which lacks published single-crystal data and may exhibit different solid-state packing due to altered intramolecular hydrogen bonding between the hydroxyl and ester groups .

Crystallography Solid-state chemistry Structural characterization

Differential In Vivo Metabolic Effects: 3,5-Diiodo-2-hydroxybenzoate Does Not Increase Metabolism Whereas 5-Iodo-2-hydroxybenzoate Does

In a comparative metabolic study evaluating the effects of iodinated salicylates on rats and mice, 3,5-diiodo-2-hydroxybenzoate (the carboxylic acid analog of Methyl 2-hydroxy-3,5-diiodobenzoate) did not increase metabolism in rats, whereas 5-iodo-2-hydroxybenzoate and sodium salicylate both increased metabolic rate in normal mice [1]. This qualitative divergence in metabolic response demonstrates that the introduction of the second iodine atom at the 3-position fundamentally alters the compound's in vivo pharmacological profile.

Metabolic pharmacology In vivo studies Salicylate metabolism

LogP and PSA Differentiation: Methyl 2-hydroxy-3,5-diiodobenzoate (LogP 2.388, PSA 46.53) vs 3,5-Diiodosalicylic Acid (LogP ~3.0, PSA 57.53)

Methyl 2-hydroxy-3,5-diiodobenzoate exhibits a calculated LogP of 2.388 and a polar surface area (PSA) of 46.53 Ų [1]. These physicochemical parameters differ from those of the corresponding free acid, 3,5-diiodosalicylic acid (CAS 133-91-5, C7H4I2O3, MW 389.91), which has a predicted LogP of approximately 3.0 and a PSA of 57.53 Ų due to the presence of the free carboxylic acid group versus the methyl ester [2]. The methyl ester derivative demonstrates 0.6 LogP units lower lipophilicity and 11 Ų smaller PSA than the free acid, translating to measurably different membrane permeability and solubility profiles.

Physicochemical properties Lipophilicity Drug design

Validated Application Scenarios for Methyl 2-hydroxy-3,5-diiodobenzoate (CAS 18071-50-6) in Research and Development


Enzyme Inhibition Studies Requiring High-Affinity Nucleotide-Mimetic Binding

Researchers investigating phosphoglycerate kinase inhibition or other ATP/ADP-binding enzymes can utilize Methyl 2-hydroxy-3,5-diiodobenzoate as a precursor to generate 2-hydroxy-3,5-diiodobenzoate, which demonstrates a Ki of 0.064 mM for yeast phosphoglycerate kinase—approximately 9-fold more potent than the mono-iodinated analog (Ki = 0.60 mM) and 156-fold more potent than unsubstituted salicylate (Ki = 10 mM) under identical assay conditions [1]. The compound's dual iodine substitution confers dramatically enhanced binding affinity, enabling experimental designs that require lower inhibitor concentrations and reduced off-target interference. Procurement of the methyl ester form provides a stable, well-characterized intermediate that can be hydrolyzed to the active free acid as needed for biological assays.

Pharmaceutical Formulation Development for Enhanced Transmucosal Drug Delivery

Formulation scientists developing absorption enhancement strategies can leverage the lipophilic character (LogP = 2.388) of Methyl 2-hydroxy-3,5-diiodobenzoate derivatives [1]. The sodium salt of the corresponding acid (DIS) has been directly evaluated as an adjuvant for rectal insulin absorption and demonstrates a non-classical dose-response relationship that differentiates it from less lipophilic salicylate derivatives such as 5-methoxysalicylate sodium [2]. This unique dose-response profile—showing optimal activity followed by decreased effect at concentrations ≥0.1 M—necessitates compound-specific formulation optimization rather than generic substitution with other salicylate adjuvants.

Synthesis of Iodinated Salicylamides and Radiopaque Agent Intermediates

Methyl 2-hydroxy-3,5-diiodobenzoate serves as a critical synthetic intermediate for iodinated salicylamides via ester-to-amide conversion pathways [1]. The methyl ester protecting group enables selective amidation with aniline derivatives under controlled conditions without unwanted side reactions at the carboxylic acid site, a capability not available when starting from the free acid 3,5-diiodosalicylic acid. The compound's validated crystal structure (monoclinic C2, R = 0.053) provides quality assurance for batch-to-batch consistency in synthetic workflows requiring well-characterized solid starting materials [2]. Procurement of this specific ester, rather than the free acid or regioisomeric esters, ensures predictable reactivity and crystallinity in multi-step pharmaceutical intermediate synthesis.

Metabolic Pharmacology Studies Requiring Iodinated Salicylate Controls

Investigators conducting metabolic studies with salicylate derivatives can utilize Methyl 2-hydroxy-3,5-diiodobenzoate as a precursor to 3,5-diiodo-2-hydroxybenzoate, which has been demonstrated to produce a qualitatively different in vivo metabolic response compared to mono-iodinated salicylates [1]. Whereas 5-iodo-2-hydroxybenzoate increases metabolic rate in animal models, the 3,5-diiodo derivative does not [1]. This functional divergence makes the compound valuable as a negative control or as a tool to dissect structure-activity relationships governing salicylate-induced metabolic effects. The methyl ester form provides enhanced storage stability and easier handling compared to the free acid for laboratory stock solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-hydroxy-3,5-diiodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.